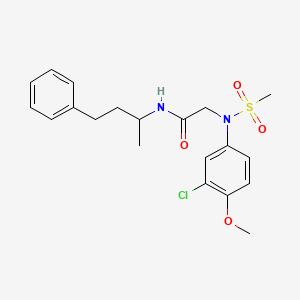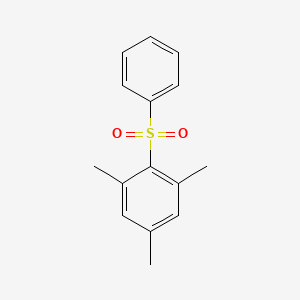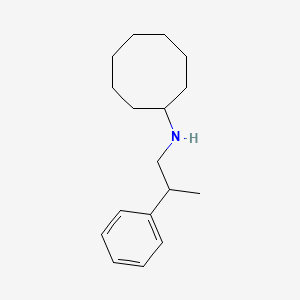
2-(methylamino)-N-(naphthalen-1-yl)-3,5-dinitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylamino)-N-(naphthalen-1-yl)-3,5-dinitrobenzamide is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a naphthalene ring, a methylamino group, and two nitro groups attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-N-(naphthalen-1-yl)-3,5-dinitrobenzamide typically involves a multi-step process. One common method starts with the nitration of naphthalene to form 1-nitronaphthalene. This intermediate is then subjected to further nitration to yield 1,5-dinitronaphthalene. The next step involves the reduction of one of the nitro groups to an amino group, forming 1-amino-5-nitronaphthalene. This compound is then acylated with 3,5-dinitrobenzoyl chloride to produce the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylamino)-N-(naphthalen-1-yl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Aplicaciones Científicas De Investigación
2-(Methylamino)-N-(naphthalen-1-yl)-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(methylamino)-N-(naphthalen-1-yl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
- 2-(Naphthalen-2-yl)aniline
- Naphthalene-substituted aromatic esters
Uniqueness
2-(Methylamino)-N-(naphthalen-1-yl)-3,5-dinitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H14N4O5 |
|---|---|
Peso molecular |
366.3 g/mol |
Nombre IUPAC |
2-(methylamino)-N-naphthalen-1-yl-3,5-dinitrobenzamide |
InChI |
InChI=1S/C18H14N4O5/c1-19-17-14(9-12(21(24)25)10-16(17)22(26)27)18(23)20-15-8-4-6-11-5-2-3-7-13(11)15/h2-10,19H,1H3,(H,20,23) |
Clave InChI |
GDEZZRUEIHUCKN-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-isopropyl-N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amine](/img/structure/B12485117.png)

![N-{[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3,4,5-triethoxybenzamide](/img/structure/B12485137.png)
![3,8-dimethyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B12485141.png)
![4-({4-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)butan-1-ol](/img/structure/B12485145.png)

![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide](/img/structure/B12485162.png)
![6-amino-2-[(2,4-dichlorobenzyl)sulfanyl]-5-phenylpyrimidin-4(1H)-one](/img/structure/B12485171.png)
![1-[3-(benzyloxy)phenyl]-N-(4-methoxybenzyl)methanamine](/img/structure/B12485172.png)

![(2-{[(2-Hydroxy-1,1-dimethylethyl)amino]methyl}phenoxy)acetic acid](/img/structure/B12485179.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B12485180.png)
![Ethyl 5-[(2-ethoxybenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12485186.png)
